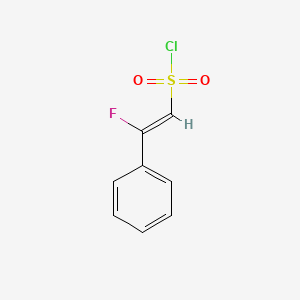

2-Fluoro-2-phenylethene-1-sulfonyl chloride

Description

2-Fluoro-2-phenylethene-1-sulfonyl chloride is an organosulfur compound with the molecular formula C8H6ClFO2S. This compound is characterized by the presence of a sulfonyl chloride group attached to a fluoro-substituted phenylethene moiety. It is a versatile intermediate used in various chemical syntheses and has applications in organic chemistry, medicinal chemistry, and materials science.

Properties

IUPAC Name |

(Z)-2-fluoro-2-phenylethenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2S/c9-13(11,12)6-8(10)7-4-2-1-3-5-7/h1-6H/b8-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPXKURCIDYBMB-VURMDHGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CS(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/S(=O)(=O)Cl)/F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-2-phenylethene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-2-phenylethene with chlorosulfonic acid under controlled conditions. The reaction typically proceeds as follows:

Starting Material: 2-Fluoro-2-phenylethene

Reagent: Chlorosulfonic acid (HSO3Cl)

Reaction Conditions: The reaction is carried out at low temperatures to prevent decomposition and side reactions. The mixture is stirred and monitored until the reaction is complete.

Product Isolation: The product, this compound, is isolated through standard purification techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-phenylethene-1-sulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The sulfonyl chloride group can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile.

Nucleophilic Substitution: The chloride atom in the sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions to introduce substituents onto the aromatic ring.

Nucleophilic Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl chloride group under basic conditions to form sulfonamide or sulfonate products.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed to modify the oxidation state of the sulfur atom.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by oxidation.

Sulfinic Acids: Formed by reduction.

Scientific Research Applications

2-Fluoro-2-phenylethene-1-sulfonyl chloride has a wide range of applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is employed in the development of drug candidates, particularly those targeting enzymes and receptors.

Materials Science: It is used in the preparation of functional materials, such as polymers and coatings, due to its reactive sulfonyl chloride group.

Chemical Biology: The compound is utilized in the study of biological systems, including the labeling and modification of biomolecules.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-phenylethene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and biological applications. The molecular targets and pathways involved depend on the specific context of its use, such as enzyme inhibition or protein modification.

Comparison with Similar Compounds

Similar Compounds

2-Fluoro-1-propanesulfonyl chloride: Similar in structure but with a different alkyl chain.

2-Fluoro-2-phenylethanesulfonyl chloride: Similar but with an additional methylene group.

2-Chloro-2-phenylethene-1-sulfonyl chloride: Similar but with a chlorine atom instead of a fluorine atom.

Uniqueness

2-Fluoro-2-phenylethene-1-sulfonyl chloride is unique due to the presence of both a fluoro-substituted phenylethene moiety and a sulfonyl chloride group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications. The fluoro group enhances the compound’s stability and reactivity, while the sulfonyl chloride group provides a versatile handle for further functionalization.

Biological Activity

2-Fluoro-2-phenylethene-1-sulfonyl chloride (CAS Number: 1807921-03-4) is a versatile compound utilized in various fields, including organic synthesis and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data and research findings.

Molecular Formula: C8H8ClF O2S

Molecular Weight: 210.67 g/mol

Structure: The compound features a sulfonyl chloride group attached to a fluoro-substituted phenylethene core, providing unique reactivity characteristics.

The biological activity of this compound primarily stems from its electrophilic nature due to the sulfonyl chloride group. This reactivity allows it to form covalent bonds with nucleophiles, such as amino acids in proteins, which can lead to enzyme inhibition or modification of biomolecules. The exact pathways depend on the specific biological context, including the target enzymes or receptors involved in the interactions.

1. Medicinal Chemistry

This compound has been investigated for its potential in drug development:

- Enzyme Inhibition: It can act as an inhibitor for various enzymes by modifying active sites through covalent bonding.

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, although detailed investigations are still required.

2. Chemical Biology

The compound is utilized in biochemical assays to study protein interactions and enzyme activities. Its ability to modify biomolecules makes it a valuable tool for probing biological systems.

Research Findings

Recent studies have highlighted the compound's effectiveness in various applications:

Table 1: Summary of Biological Studies

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific protease. The results indicated that the compound effectively inhibited enzyme activity at micromolar concentrations, suggesting its potential as a lead compound for drug development targeting proteolytic pathways.

Case Study 2: Antimicrobial Properties

Another research effort explored the antimicrobial efficacy of this sulfonyl chloride against various bacterial strains. The findings revealed significant activity against Gram-positive bacteria, warranting further exploration into its mechanism and potential therapeutic applications.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it can be compared with related compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 2-Fluoro-1-propanesulfonyl chloride | Sulfonyl chloride | Similar reactivity but less specificity |

| 2-Chloro-2-phenylethene-1-sulfonyl chloride | Chlorinated analog | Different reactivity profile |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.